4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol
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Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol typically involves multiple steps, starting with the preparation of the intermediate compounds One common approach is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the tert-butyl group This is followed by sulfonation using chlorosulfonic acid to introduce the sulfamoyl group
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate precise control over reaction conditions, leading to higher purity and consistency of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: The sulfamoyl group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenols with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the sulfamoyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the sulfamoyl and fluorine groups.
4-tert-Butylsulfonylphenol: Contains a sulfonyl group instead of a sulfamoyl group.
3-Fluorophenol: Lacks the tert-butyl and sulfamoyl groups.
Uniqueness: 4-(4-t-Butylsulfamoylphenyl)-3-fluorophenol is unique due to the combination of the tert-butylsulfamoyl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for specific interactions with molecular targets and its versatility in various applications.
Properties
IUPAC Name |
N-tert-butyl-4-(2-fluoro-4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)13-7-4-11(5-8-13)14-9-6-12(19)10-15(14)17/h4-10,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFZOZXIUBYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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